molecular formula C8H2F5NO B6325734 2,3-Difluoro-1-isocyanato-4-trifluoromethylbenzene CAS No. 1048915-97-4

2,3-Difluoro-1-isocyanato-4-trifluoromethylbenzene

Cat. No.: B6325734
CAS No.: 1048915-97-4
M. Wt: 223.10 g/mol
InChI Key: AYCLSQWIYVEPSA-UHFFFAOYSA-N
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Description

2,3-Difluoro-1-isocyanato-4-trifluoromethylbenzene is an organic compound characterized by the presence of fluorine atoms and an isocyanate group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of 2,3-difluoroaniline with phosgene to form the corresponding isocyanate . The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials and conditions. The process is optimized for yield and purity, often involving multiple steps and purification techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2,3-Difluoro-1-isocyanato-4-trifluoromethylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The isocyanate group can react with nucleophiles such as amines or alcohols to form ureas or carbamates.

    Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.

Common Reagents and Conditions:

    Amines: React with the isocyanate group to form ureas.

    Alcohols: React with the isocyanate group to form carbamates.

    Catalysts: Various catalysts may be used to facilitate these reactions, depending on the desired product.

Major Products Formed:

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

Scientific Research Applications

2,3-Difluoro-1-isocyanato-4-trifluoromethylbenzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-1-isocyanato-4-trifluoromethylbenzene involves its reactivity with nucleophiles. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is the basis for its use in various chemical syntheses and potential biological applications.

Comparison with Similar Compounds

    4-Trifluoromethylphenyl isocyanate: Similar in structure but with different substitution patterns on the benzene ring.

    2,6-Difluorobenzonitrile: Contains fluorine atoms but lacks the isocyanate group.

Uniqueness: 2,3-Difluoro-1-isocyanato-4-trifluoromethylbenzene is unique due to the specific arrangement of fluorine atoms and the presence of both an isocyanate group and a trifluoromethyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications.

Properties

IUPAC Name

2,3-difluoro-1-isocyanato-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F5NO/c9-6-4(8(11,12)13)1-2-5(7(6)10)14-3-15/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYCLSQWIYVEPSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)F)F)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2F5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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